2-(6-Methoxypyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-3-yl)propan-1-amine is an organic compound with a molecular structure that includes a methoxypyridine ring attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-yl)propan-1-amine typically involves the reaction of 6-methoxypyridine-3-amine with appropriate alkylating agents. One common method includes the use of reductive amination, where 6-methoxypyridine-3-amine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methoxypyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include secondary and tertiary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-(6-Methoxypyridin-3-yl)propan-2-amine: Similar structure but with a different position of the amine group.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Contains a pyrrole ring instead of a propan-1-amine chain.
Uniqueness: 2-(6-Methoxypyridin-3-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxypyridine ring and propan-1-amine chain combination make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(5-10)8-3-4-9(12-2)11-6-8/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
PHFCQVYNIGMUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.